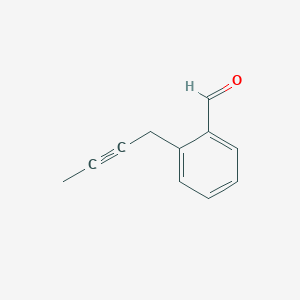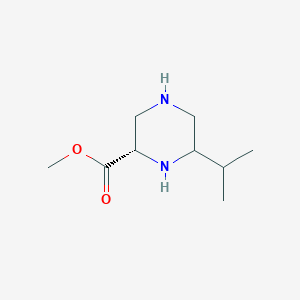
3,3'-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) is an organic compound characterized by the presence of two hydroxybenzaldehyde groups connected by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) typically involves the reaction of 2-hydroxybenzaldehyde with ethane-1,2-diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further condensation to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxy groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzoic acid)
Reduction: 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzyl alcohol)
Substitution: 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzyl ester)
Scientific Research Applications
3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) depends on its specific application. For instance, in biological systems, it may interact with cellular components through its aldehyde and hydroxy groups, leading to various biochemical effects. The molecular targets and pathways involved can include enzyme inhibition, free radical scavenging, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzoic acid)
- 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzyl alcohol)
- 3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzyl ester)
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde) is unique due to the presence of both aldehyde and hydroxy functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
650601-28-8 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-[2-(3-formyl-2-hydroxyphenyl)ethyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C16H14O4/c17-9-13-5-1-3-11(15(13)19)7-8-12-4-2-6-14(10-18)16(12)20/h1-6,9-10,19-20H,7-8H2 |
InChI Key |
NSDCPBGEJLYNBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)O)CCC2=C(C(=CC=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)

![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)



![({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol](/img/structure/B12584530.png)
![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)
![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)


